N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of methoxy, methylsulfanyl, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)carbamate
- N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)urea
Uniqueness
N-(2-Methoxy-4-methylsulfanylbutyl)-N’-(2-methylsulfanylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxamide linkage differentiates it from carbamates and ureas, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-20-11(8-9-21-2)10-16-14(18)15(19)17-12-6-4-5-7-13(12)22-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOKXBNZCMKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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